N,N-Diethylaniline hydrochloride is a chemical compound with the formula CHClN, commonly recognized by its CAS number 5882-45-1. It is derived from N,N-diethylaniline, which appears as a colorless to yellow oily liquid with a characteristic fish-like odor. This compound is slightly soluble in alcohol, ether, and chloroform but is insoluble in water .
The physical properties of N,N-diethylaniline hydrochloride include a relative density of approximately 0.9302 at 25 °C and a refractive index of 1.5394 at 24 °C. It has a flash point of 97 °C and a melting point of -38.8 °C, indicating its stability under normal conditions .
N,N-Diethylaniline hydrochloride can be used as a starting material for the synthesis of various conducting polymers. These polymers have unique electrical properties and are used in organic electronics research [].
Due to the presence of the amine group, N,N-Diethylaniline hydrochloride can be employed as a ligand in the design of catalysts for various organic reactions. Its ability to form complexes with transition metals makes it a valuable tool in studying reaction mechanisms and developing new catalysts [].
N,N-Diethylaniline hydrochloride behaves as a weak acid due to the presence of the protonated amine group. This property allows it to be used as a standard in acid-base titrations, a fundamental analytical technique for determining the concentration of acids and bases [].
The combination of the aromatic ring and the charged amine group in N,N-Diethylaniline hydrochloride makes it a potential candidate for the development of ion-pairing reagents. These reagents are used in chromatography to improve the separation of ionic compounds [].
In laboratory settings, N,N-diethylaniline can be converted into other compounds through catalytic processes. For instance, it can be transformed into N-ethylaniline under specific catalytic conditions .
N,N-Diethylaniline hydrochloride exhibits moderate toxicity. It can cause irritation to the skin, eyes, and respiratory system upon exposure. Inhalation or absorption through the skin may lead to systemic effects such as methemoglobinemia, which can result in cyanosis if concentrations are sufficiently high .
The synthesis of N,N-diethylaniline hydrochloride typically involves the reaction of diethylamine with an appropriate aromatic compound such as nitrobenzene or chlorobenzene under controlled conditions. The process may include the following steps:
Alternative methods may involve using ammonia in the presence of diethylamine over extended reaction periods to achieve high purity yields .
N,N-Diethylaniline hydrochloride has several applications across various industries:
Interaction studies involving N,N-diethylaniline hydrochloride suggest that it may have significant reactivity with several classes of chemicals. For instance:
These interactions necessitate careful handling and storage protocols to mitigate risks associated with chemical exposure.
N,N-Diethylaniline hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Formula | Unique Features |
---|---|---|
N,N-Diethylbenzene | CH | Used primarily as a solvent in organic synthesis |
N-Ethyl-N-methylaniline | CHN | Exhibits different solubility properties |
Diphenylamine | CHN | Known for its use as an antioxidant in rubber products |
N,N-Diethylaniline hydrochloride is unique due to its specific reactivity profile and applications in dye manufacturing and pharmaceuticals, distinguishing it from its analogs which may serve different industrial purposes or exhibit varying biological activities.